molecular formula C13H6Cl2O3S B5544643 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No.: B5544643
M. Wt: 313.2 g/mol
InChI Key: HFWWZMONJWAULP-UHFFFAOYSA-N
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Description

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzoxathiol ring, which is a heterocyclic structure incorporating both sulfur and oxygen atoms, along with a dichlorophenyl group and a hydroxyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzoxathiol intermediate, followed by the introduction of the dichlorophenyl and hydroxyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzoxathiol ring or the dichlorophenyl group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups into the dichlorophenyl ring, resulting in a variety of derivatives with potentially enhanced properties.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it is used to develop new compounds with diverse functionalities.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The dichlorophenyl group may interact with hydrophobic pockets in proteins, influencing their conformation and function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
  • 7-(2,5-dichlorophenyl)-5-methoxy-1,3-benzoxathiol-2-one
  • 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxazole-2-one

Uniqueness

Compared to similar compounds, 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one stands out due to its specific substitution pattern and the presence of both hydroxyl and dichlorophenyl groups

Properties

IUPAC Name

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O3S/c14-6-1-2-10(15)8(3-6)9-4-7(16)5-11-12(9)18-13(17)19-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWWZMONJWAULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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